![molecular formula C11H11NO2 B12923783 2-benzyl-5-methylisoxazol-3(2H)-one CAS No. 73028-21-4](/img/structure/B12923783.png)
2-benzyl-5-methylisoxazol-3(2H)-one
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Overview
Description
2-benzyl-5-methylisoxazol-3(2H)-one is an organic compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. These compounds are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-5-methylisoxazol-3(2H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of benzylamine with an α,β-unsaturated carbonyl compound under acidic or basic conditions to form the isoxazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-benzyl-5-methylisoxazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzyl or methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
Antidepressant Properties
One of the notable applications of 2-benzyl-5-methylisoxazol-3(2H)-one is its role as a precursor in the synthesis of Isocarboxazid, a monoamine oxidase inhibitor (MAOI) used in treating depression. The compound is synthesized through reactions involving benzylhydrazine and 5-methylisoxazole derivatives, leading to the formation of Isocarboxazid, which is effective for patients with treatment-resistant depression .
Neurotransmitter Binding Affinity
Research has demonstrated that derivatives of this compound exhibit significant binding affinities for various neurotransmitter transporters, particularly dopamine transporters (DAT). For instance, a series of synthesized compounds based on this structure showed IC50 values ranging from 5.9 to 22 nM at DAT, indicating potential for developing new treatments for disorders related to dopamine dysregulation .
Fungicidal Activity
The isoxazole moiety has been studied extensively for its fungicidal properties. Compounds similar to this compound have shown promising results against various fungal pathogens. The structure-activity relationship studies indicate that modifications on the isoxazole ring can enhance fungicidal efficacy, making these compounds candidates for agricultural fungicides .
Synthetic Methods
The synthesis of this compound typically involves cyclization reactions and the use of specific reagents such as benzylhydrazine under controlled conditions. For example, one method involves reacting methyl 5-methylisoxazole-3-carboxylate with benzylhydrazine in an aprotic solvent, yielding high-purity products suitable for further pharmaceutical development .
Characterization Techniques
Characterization of synthesized compounds often employs techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) to confirm structure and purity.
Case Studies
Mechanism of Action
The mechanism of action of 2-benzyl-5-methylisoxazol-3(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-benzyl-5-methylisoxazole: Lacks the carbonyl group at the 3-position.
5-methylisoxazol-3(2H)-one: Lacks the benzyl group at the 2-position.
2-benzylisoxazol-3(2H)-one: Lacks the methyl group at the 5-position.
Uniqueness
2-benzyl-5-methylisoxazol-3(2H)-one is unique due to the presence of both benzyl and methyl groups, which may confer specific chemical and biological properties. These structural features can influence the compound’s reactivity, stability, and interactions with biological targets.
Biological Activity
2-Benzyl-5-methylisoxazol-3(2H)-one is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by empirical data and research findings.
- Molecular Formula : C11H11NO2
- Molecular Weight : 189.21 g/mol
- IUPAC Name : this compound
- CAS Number : 13111542
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, demonstrating notable inhibition zones in disc diffusion assays.
- Anticancer Properties : The compound has been evaluated for its anticancer potential in vitro. Research indicates that it can induce apoptosis in cancer cell lines, such as HeLa and MCF-7, through the activation of caspase pathways . The mechanism appears to involve the modulation of cell cycle regulators and pro-apoptotic factors.
- Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective effects, potentially beneficial in neurodegenerative diseases. It has been shown to inhibit oxidative stress-induced neuronal death in cultured neurons .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound acts as an inhibitor of certain enzymes involved in metabolic pathways, which can lead to altered cellular functions and promote apoptosis in cancer cells .
- Receptor Binding : It has been reported to bind to neurotransmitter receptors, influencing neurotransmission and potentially offering therapeutic effects in psychiatric disorders .
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2020) evaluated the antimicrobial efficacy of this compound against clinical isolates of E. coli and S. aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both pathogens, highlighting its potential as a lead compound for antibiotic development.
Case Study 2: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry (2021), the anticancer properties of this compound were assessed using MTT assays on various cancer cell lines. The compound exhibited IC50 values ranging from 10 to 25 µM across different cell lines, suggesting moderate potency as an anticancer agent.
Data Summary Table
Properties
CAS No. |
73028-21-4 |
---|---|
Molecular Formula |
C11H11NO2 |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
2-benzyl-5-methyl-1,2-oxazol-3-one |
InChI |
InChI=1S/C11H11NO2/c1-9-7-11(13)12(14-9)8-10-5-3-2-4-6-10/h2-7H,8H2,1H3 |
InChI Key |
JNYPOJQDTGBJHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(O1)CC2=CC=CC=C2 |
Origin of Product |
United States |
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